molecular formula C14H12BrFO2 B5809597 {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol

{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol

Cat. No. B5809597
M. Wt: 311.15 g/mol
InChI Key: OOBCKFAHWSVENJ-UHFFFAOYSA-N
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Description

{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol, also known as BFMP, is a chemical compound with a molecular formula of C14H12BrFO2. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol in lab experiments is its potential therapeutic properties. {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol may be useful in the development of new treatments for inflammatory and neurodegenerative diseases. However, one limitation of using {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol. One area of research is the development of new formulations of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol and to identify its potential therapeutic targets. Finally, clinical trials are needed to determine the safety and efficacy of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol in humans.

Synthesis Methods

The synthesis of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-fluorobenzyl alcohol. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide. The resulting product is then reduced using sodium borohydride to yield {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol.

Scientific Research Applications

{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been investigated for its potential use in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBCKFAHWSVENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0090306.P001

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